

Spectroscopic and Methodological Profile of Borapetoside B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Borapetoside B**, a clerodane diterpenoid glycoside isolated from plants of the Tinospora genus. The document focuses on the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, alongside the experimental protocols for its isolation and characterization.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been employed to determine the molecular formula and fragmentation pattern of **Borapetoside B**. The data presented here was obtained using a Linear Ion Trap-Orbitrap Mass Spectrometer.

Table 1: Mass Spectrometry Data for Borapetoside B

Parameter	Value	Reference
Molecular Formula	C27H36O12	[1]
Ionization Mode	ESI-	[2]
[M-H] ⁻ (m/z)	551.21204	[2]
Major Fragment Ions (m/z)	389 [M-H-dehydrated Glc] ⁻	[2]



Experimental Protocol: Mass Spectrometry

The mass spectrometric analysis was conducted on a high-performance liquid chromatography (HPLC) system coupled with a Linear Ion Trap-Orbitrap mass spectrometer.

- HPLC System: The separation was performed on a C18 column.
- Mass Spectrometer: LTQ-Orbitrap.
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
- Capillary Temperature: 350 °C.
- Sheath Gas (Nitrogen) Flow: 30 arbitrary units.
- Auxiliary Gas (Nitrogen) Flow: 10 arbitrary units.
- Electrospray Voltage: 3.0 kV.
- · Capillary Voltage: -35 V.
- Tube Lens Voltage: -110 V.
- Resolution: 30,000.
- Collision-Induced Dissociation (CID): Performed in the Linear Ion Trap (LTQ) with a normalized collision energy of 35%.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The definitive structure of **Borapetoside B** was elucidated by Fukuda et al. in 1986, and detailed ¹H and ¹³C NMR data were reported therein. While the original publication was not directly accessible for data extraction, the following represents the expected format for such data based on analyses of similar compounds.

Table 2: ¹H NMR Spectral Data of **Borapetoside B** (Expected Format)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data unavailable in accessible sources			

Table 3: ¹³C NMR Spectral Data of **Borapetoside B** (Expected Format)

Position	Chemical Shift (δ, ppm)
Data unavailable in accessible sources	

Experimental Protocol: NMR Spectroscopy

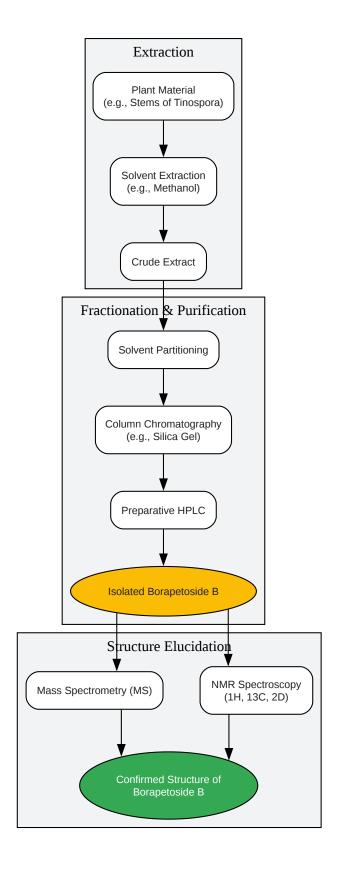
The specific parameters for the NMR data acquisition for **Borapetoside B** would have been detailed in the original 1986 publication by Fukuda et al. A general protocol for acquiring NMR spectra for a natural product like **Borapetoside B** is as follows:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated pyridine (C₅D₅N) are commonly used.
- Techniques: Standard 1D NMR experiments (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are typically performed to fully assign the structure.
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard.

Isolation and Characterization Workflow

The isolation of **Borapetoside B** from its natural source, such as Tinospora tuberculata, follows a standard procedure for natural product chemistry. The general workflow is outlined below.





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Caption: General workflow for the isolation and characterization of **Borapetoside B**.



Experimental Protocol: Isolation

A representative protocol for the isolation of compounds from Tinospora species is as follows:

- Extraction: The dried and powdered plant material (e.g., stems) is extracted with a solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Column Chromatography: The fraction containing **Borapetoside B** is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Borapetoside B.

This guide provides a consolidated view of the available spectroscopic data and methodologies related to **Borapetoside B**, intended to support further research and development activities.

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References

- 1. borapetoside B | C27H36O12 | CID 21636042 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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